(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Description
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a chiral sulfone-containing heterocyclic compound with the molecular formula C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol . Its structure features a fused thieno[2,3-b]thiopyran ring system, a hydroxyl group at the 4-position, and two sulfonyl groups at the 7,7-positions. The stereochemistry at the 4R and 6S positions is critical for its reactivity and biological interactions .
This compound is a key intermediate in synthesizing Dorzolamide, a topical carbonic anhydrase inhibitor used to treat glaucoma . Its synthesis involves stereoselective solvolysis and enzymatic resolution to isolate the desired (4R,6S) enantiomer .
Properties
IUPAC Name |
(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQUGUUAUVBMO-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140774 | |
| Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147128-77-6 | |
| Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147128-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Steps
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Initial Coupling : 2-Thiophenethiol is reacted with alkenyl acid (e.g., acrylic acid) in an aromatic hydrocarbon solvent (toluene or xylene) using an organic base (triethylamine) at 50–75°C for 2–5 hours. This forms a thioether intermediate.
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Cyclization : The intermediate is treated with sulfuric acid and an acid anhydride (acetic anhydride) at reflux temperatures (110–120°C) to induce ring closure, yielding the thiopyran core.
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Sulfonation : Sulfuric acid introduces the sulfonic acid group at the 2-position, completing the one-pot synthesis.
Key Advantages :
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Eliminates multi-step isolation, reducing waste and cost.
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Avoids heavy metal oxidants, enhancing environmental compatibility.
Multi-Component Condensation Approaches
A study in PMC9129901 explores multi-component reactions (MCRs) for synthesizing thieno[2,3-b]pyridine analogs, offering insights applicable to the target compound. While focused on pyridine derivatives, the methodology adapts to thiopyran systems through malononitrile, aldehydes, and hydrogen sulfide.
Synthetic Pathway
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Cyanothioacetamide Formation : Malononitrile reacts with hydrogen sulfide to form cyanothioacetamide.
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Knoevenagel Condensation : The intermediate couples with aldehydes (e.g., methyl-substituted benzaldehydes) to generate α,β-unsaturated nitriles.
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Cyclization : Intramolecular cyclization under basic conditions (KOH/DMF) yields the thiopyran ring.
Challenges and Solutions :
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Regioselectivity : Alkylation at the sulfur atom requires precise control to avoid byproducts.
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Cyclization Efficiency : Only substrates with carbonyl groups (e.g., acetylated derivatives) undergo complete ring closure, as noted in failed attempts with non-carbonyl alkylating agents.
Stereochemical Control in Synthesis
Achieving the (4R,6S) configuration necessitates chiral auxiliaries or asymmetric catalysis. The compound’s stereochemistry is critical for its biological activity, as evidenced by its role as a carbonic anhydrase inhibitor analog.
Strategies for Enantioselectivity
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Chiral Pool Synthesis : Starting from enantiomerically pure thiophene derivatives.
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Asymmetric Alkylation : Use of chiral ligands (e.g., sparteine) during methyl group introduction to control the 6S configuration.
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Crystallization-Induced Dynamic Resolution : Racemic mixtures are resolved via selective crystallization of the desired diastereomer.
Characterization Data :
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Optical Rotation : Specific rotation values confirm enantiomeric excess, though exact data are proprietary.
Industrial Production and Scalability
Scalable synthesis of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol requires optimizing yield, cost, and safety.
Process Intensification Techniques
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.
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Catalytic Recycling : Immobilized bases (e.g., polymer-supported triethylamine) minimize reagent waste.
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Green Solvents : Replacement of aromatic hydrocarbons with cyclopentyl methyl ether (CPME) improves sustainability.
Economic and Environmental Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68% | 82% |
| Solvent Consumption | 12 L/kg | 5 L/kg |
| Reaction Time | 24 h | 8 h |
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies:
Trade-offs :
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The one-pot method excels in scalability but requires post-synthesis resolution.
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Asymmetric alkylation offers high enantiomeric excess but involves costly catalysts.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the hydroxyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Alkylated or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in drug development due to its structural similarity to known therapeutic agents. Its dioxo and thienothiopyran moieties are of particular interest in the design of new pharmaceuticals targeting various diseases.
Antimicrobial Activity
Research indicates that thieno[2,3-b]thiopyran derivatives exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting that (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol may also possess antimicrobial activity worth exploring .
Antioxidant Properties
Preliminary studies suggest that this compound may act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Further research is needed to quantify its efficacy compared to established antioxidants .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes could be significant in biochemical research. Enzyme inhibitors are essential in drug design for conditions like hypertension and diabetes. Investigating how this compound affects enzyme activity could lead to valuable insights .
Case Study 1: Antimicrobial Activity
A study conducted on thienothiopyran derivatives indicated that compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Future studies should include this compound to evaluate its potential as an antimicrobial agent.
Case Study 2: Antioxidant Potential
In vitro assays have shown that thienothiopyran compounds can scavenge free radicals effectively. A comparative analysis of this compound against well-known antioxidants like ascorbic acid could provide valuable data on its potential health benefits.
Mechanism of Action
The mechanism of action of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the sulfur atoms play crucial roles in its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of this compound significantly differentiates it from related isomers. Key comparisons include:
Key Findings :
Structural Analogs in Drug Development
Structurally related sulfonamide derivatives and intermediates exhibit varying pharmacological properties:
Key Findings :
Key Findings :
- Stereoselective solvolysis in acetone/phosphate buffer selectively yields the (4R,6S) isomer via an SN1-like mechanism, confirmed by X-ray crystallography .
- Green chemistry innovations (e.g., solvent-free reactions) are being explored to optimize the synthesis of related intermediates like N-[(4S,6S)-6-Methyl-7,7-dioxido-...-yl]acetamide .
Research and Industrial Trends
- Environmental Impact: The pharmaceutical industry is prioritizing sustainable synthesis routes for intermediates like (4R,6S)-6-Methyl-7,7-dioxo-..., with a focus on reducing solvent waste and improving atom economy .
- Supply Chain Dynamics : Geopolitical shifts and post-COVID-19 supply chain vulnerabilities are driving diversification in the production of critical intermediates, particularly in India and China .
Biological Activity
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a compound of significant interest in pharmaceutical chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₀O₃S₂
- Molecular Weight : 218.29 g/mol
- CAS Number : 147128-77-6
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. A notable study published in Journal of Medicinal Chemistry reported that derivatives of thieno[2,3-b]thiopyran compounds exhibit cytotoxic effects on human cancer cells through the inhibition of specific kinases involved in cell proliferation .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research has shown it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways critical for microbial survival.
- Cell Signaling Modulation : The compound modulates signaling pathways that lead to apoptosis in cancer cells.
- Cytokine Production Regulation : It affects the signaling pathways that regulate inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against strains of Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 85 |
| Escherichia coli | 10 | 75 |
Case Study 2: Cancer Cell Apoptosis
In vitro experiments revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7). The study highlighted a 60% increase in apoptotic cells at a concentration of 50 µM after 48 hours .
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 20 |
| 25 | 40 |
| 50 | 60 |
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol? Methodological Answer: The compound is typically synthesized via a multi-step process involving cyclization of thiophene derivatives. Key steps include:
Sulfonation and Oxidation : Introduce the 7,7-dioxo group using sulfur trioxide in a controlled acidic medium, followed by oxidation with hydrogen peroxide .
Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless-type catalysts) are employed to maintain the (4R,6S) configuration during ring closure .
Purification : Recrystallization from ethanol/water mixtures ensures ≥98% purity, as confirmed by HPLC .
Advanced: How can stereochemical integrity be preserved during scale-up synthesis? Methodological Answer:
- In-line Analytics : Use real-time NMR or circular dichroism (CD) spectroscopy to monitor chiral centers during reaction progression.
- Low-Temperature Conditions : Reduce thermal racemization by conducting cyclization below 0°C .
- Computational Modeling : Predict steric hindrance and transition states using DFT calculations (e.g., Gaussian 16) to optimize reaction pathways .
Structural Characterization
Basic: What spectroscopic methods are used to confirm the structure of this compound? Methodological Answer:
- NMR : H NMR (DMSO-d6): δ 4.25 (m, H-4), 3.12 (d, H-6), 2.95 (s, CH3), and 7.7-dioxo peaks at δ 2.8–3.1 .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 218.02 (C8H10O3S2) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Methodological Answer:
- Single-Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation in acetonitrile.
- Data Refinement : SHELX software refines the structure, confirming the (4R,6S) configuration with a Flack parameter < 0.1 .
Reactivity and Stability
Basic: What are the primary degradation pathways under ambient conditions? Methodological Answer:
- Hydrolysis : The 7,7-dioxo group is susceptible to hydrolysis in aqueous media (pH > 8), forming sulfonic acid derivatives.
- Photolysis : UV-Vis studies show λmax at 270 nm; store in amber vials to prevent radical-mediated degradation .
Advanced: How can computational tools predict reactivity with biomolecular targets? Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) to identify reactive motifs.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Biological Activity
Basic: What in vitro assays are suitable for screening bioactivity? Methodological Answer:
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (IC50 determination).
- Cytotoxicity : MTT assays in HEK293 cells at 10–100 µM concentrations .
Advanced: How can SAR studies optimize activity while minimizing off-target effects? Methodological Answer:
- Analog Synthesis : Modify the 6-methyl or 4-ol groups (e.g., replace -OH with -OAc) and compare IC50 values.
- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Environmental and Safety Profiling
Advanced: What methodologies assess environmental persistence and ecotoxicology? Methodological Answer:
- OECD 307 Guideline : Conduct soil biodegradation studies under aerobic conditions; measure half-life via LC-MS.
- Algal Toxicity Tests : Chlamydomonas reinhardtii exposed to 1–10 mg/L; monitor growth inhibition over 72 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
